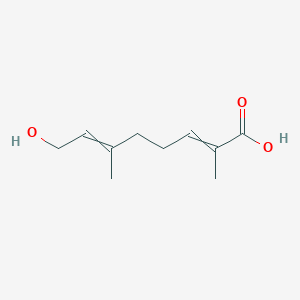
8-Hydroxy-2,6-dimethyl-2,6-octadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid can be achieved through several methods. One common approach involves the use of 2,6-octadienoic acid as a starting material. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of the hydroxyl group at the 8th position.
Isomerization: Ensuring the double bonds are in the (2E,6E) configuration.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the hydroxylation and isomerization processes. For instance, hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Industrial Production Methods
Industrial production of (2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like sodium hydroxide.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone: A synthetic curcumin analogue with anti-tumor properties.
(2E,6E)-1,10-trans/cis-eunicellanes: Diterpenoids with unique structural features and biological activities.
Uniqueness
(2E,6E)-8-Hydroxy-2,6-dimethylocta-2,6-dienoic acid is unique due to its specific structural configuration and the presence of both hydroxyl and conjugated diene functionalities. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
8-hydroxy-2,6-dimethylocta-2,6-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13) |
Clave InChI |
SMFMBDDFGPDMMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


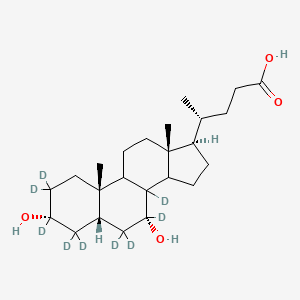
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
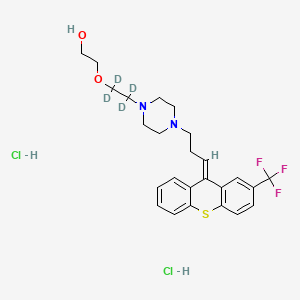
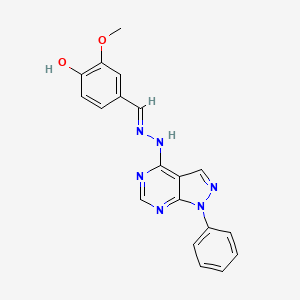

![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
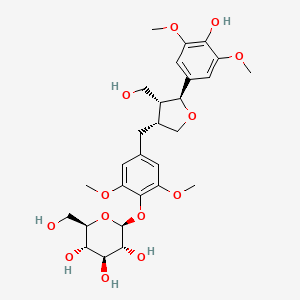

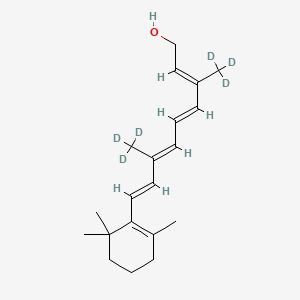
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
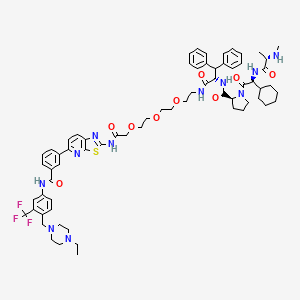
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


